Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

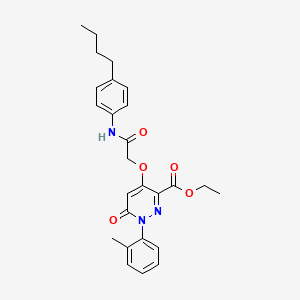

The compound Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 899733-22-3) is a pyridazine derivative with a molecular formula of C₂₆H₂₉N₃O₅ and a molecular weight of 463.5 g/mol . Its structure features:

- A central pyridazine ring substituted at positions 1, 3, 4, and 6.

- An o-tolyl group (1-(o-tolyl)) at position 1.

- A 4-butylphenyl moiety linked via an ethoxy bridge bearing an amino-oxo group at position 4.

- An ester group (ethyl carboxylate) at position 3.

Properties

IUPAC Name |

ethyl 4-[2-(4-butylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-4-6-10-19-12-14-20(15-13-19)27-23(30)17-34-22-16-24(31)29(21-11-8-7-9-18(21)3)28-25(22)26(32)33-5-2/h7-9,11-16H,4-6,10,17H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAHAIZHVALEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-butylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, belongs to the pyridazine derivatives category and has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-function relationships, and relevant case studies.

- Molecular Formula : C26H29N3O5

- Molecular Weight : 463.5 g/mol

- CAS Number : 899943-58-9

The compound's intricate molecular structure includes multiple functional groups that contribute to its biological interactions. The pyridazine ring is particularly noteworthy for its pharmacological properties.

Biological Activity

Research indicates that derivatives of pyridazines exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Pathways : The compound can interact with specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Gene Expression : It may affect transcription factors critical for cell differentiation and proliferation .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : This involves cyclization reactions that introduce nitrogen atoms into the five-membered ring.

- Functional Group Modification : Various functional groups are introduced to enhance biological activity.

- Purification and Characterization : Techniques such as chromatography are used to purify the final product.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Electronic Effects

- Substituent Bulk : The 4-butylphenyl group in the target compound introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to smaller substituents (e.g., methoxy or trifluoromethyl) .

- Electron-Withdrawing vs. Methoxy groups () are electron-donating, which could increase reactivity in electrophilic substitutions .

- Polarity and Solubility :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology: Multi-step synthesis typically involves:

Condensation reactions between substituted amines and carbonyl derivatives (e.g., ethyl acetoacetate analogs) under acidic or basic catalysis .

Cyclization via intramolecular nucleophilic attack to form the dihydropyridazine core.

Esterification or functionalization of side chains (e.g., o-tolyl groups) using coupling agents like DCC/DMAP .

- Critical parameters: Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yields range from 40–65% depending on steric hindrance from the 4-butylphenyl group .

Q. How can purity and structural integrity be validated post-synthesis?

- Analytical workflow:

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (<5% threshold) .

- NMR spectroscopy : Assign peaks for diagnostic groups (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 6.8–7.5 ppm for aromatic protons) .

- X-ray crystallography : Resolve crystal packing and confirm the dihydropyridazine ring conformation using SHELX software (e.g., SHELXL for refinement) .

Q. What safety protocols are recommended for handling this compound?

- Hazard mitigation:

- Use PPE (gloves, lab coat, goggles) due to potential irritancy from the o-tolyl and dihydropyridazine moieties .

- Avoid inhalation; work in a fume hood.

- Store in airtight containers at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

- Computational analysis:

- DFT calculations (B3LYP/6-31G* level) reveal electron-deficient regions at the 6-oxo group and electron-rich areas at the 4-butylphenylamino moiety, enabling nucleophilic/electrophilic targeting .

- Molecular docking : Predict binding to enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding with the carboxamide oxygen (binding energy: –8.2 kcal/mol) .

Q. What strategies resolve contradictions between crystallographic data and computational models?

- Case example:

- If X-ray data (SHELXL-refined) shows a planar dihydropyridazine ring but DFT predicts slight puckering:

Validate with variable-temperature NMR to assess dynamic effects.

Use ORTEP-3 for graphical comparison of thermal ellipsoids and torsion angles .

- Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental conditions .

Q. How can structure-activity relationships (SAR) be optimized for biological activity?

- SAR modifications:

- Table 1: Bioactivity vs. substituent variations

| Substituent (R) | IC50 (µM) COX-2 | LogP |

|---|---|---|

| 4-butylphenyl | 0.45 | 3.8 |

| 4-methylphenyl | 1.2 | 3.2 |

| H | >10 | 2.5 |

- Key finding : Bulky 4-butylphenyl enhances hydrophobic interactions and potency .

Data Contradiction Analysis

Q. Why do solubility assays conflict with logP predictions?

- Hypothesis: The compound’s amphiphilic nature (polar carboxamide vs. nonpolar o-tolyl) leads to aggregation in aqueous buffers.

- Methodology:

- Measure solubility in DMSO/PBS mixtures using UV-Vis spectroscopy.

- Compare with dynamic light scattering (DLS) to detect micelle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.